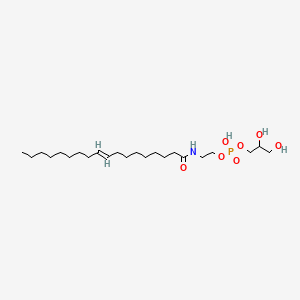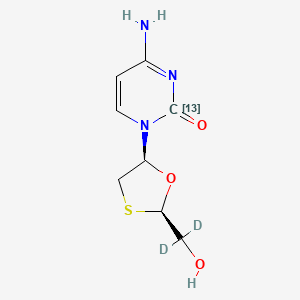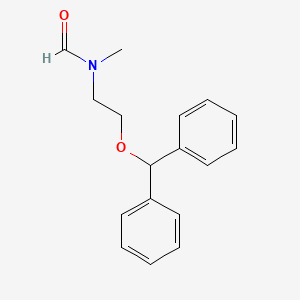
N-(2-(Benzhydryloxy)ethyl)-N-methylformamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Benzhydryloxy)ethyl)-N-methylformamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzhydryloxy group attached to an ethyl chain, which is further connected to a methylformamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Benzhydryloxy)ethyl)-N-methylformamide typically involves the reaction of benzhydrol with ethylamine, followed by formylation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
N-(2-(Benzhydryloxy)ethyl)-N-methylformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the benzhydryloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzhydryl ketones, while reduction can produce N-(2-(benzhydryloxy)ethyl)-N-methylamine.
科学的研究の応用
N-(2-(Benzhydryloxy)ethyl)-N-methylformamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be utilized in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-(Benzhydryloxy)ethyl)-N-methylformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryloxy group can facilitate binding to hydrophobic pockets, while the formamide moiety may participate in hydrogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(2-(Benzhydryloxy)ethyl)-2-butanamine hydrochloride
- N-(2-(Benzhydryloxy)ethyl)propan-1-amine hydrochloride
- Diphenhydramine
Uniqueness
N-(2-(Benzhydryloxy)ethyl)-N-methylformamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific applications in research and industry.
特性
分子式 |
C17H19NO2 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC名 |
N-(2-benzhydryloxyethyl)-N-methylformamide |
InChI |
InChI=1S/C17H19NO2/c1-18(14-19)12-13-20-17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3 |
InChIキー |
CRCPHAMOYWLCKA-UHFFFAOYSA-N |
正規SMILES |
CN(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


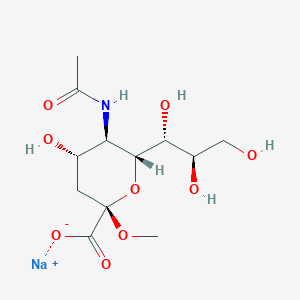
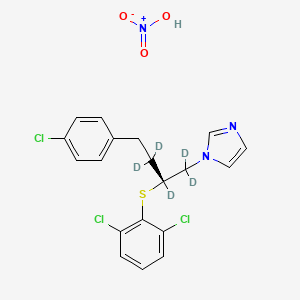
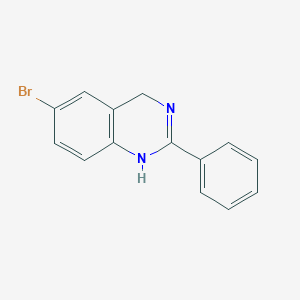
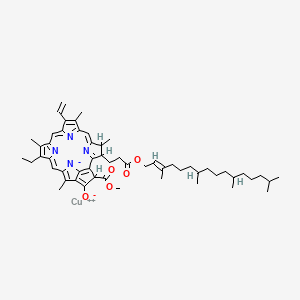

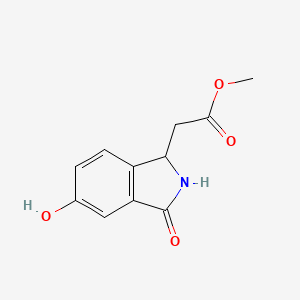

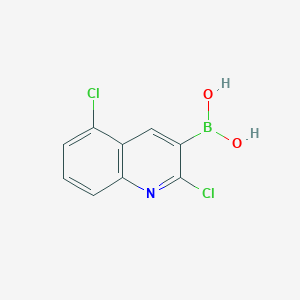
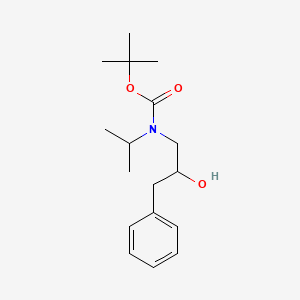
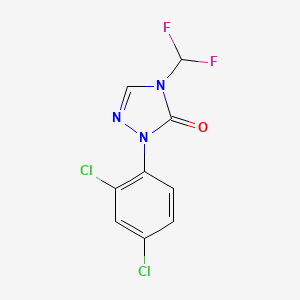
![tert-butyl-dimethyl-[4-(7-phenylmethoxy-3,4,4a,5-tetrahydro-2H-chromen-3-yl)phenoxy]silane](/img/structure/B13855080.png)
![6-[(3,4-dichlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13855092.png)
